molecular formula C17H17NO B1290247 1-Benzhydrylazetidine-3-carbaldehyde CAS No. 72351-37-2

1-Benzhydrylazetidine-3-carbaldehyde

Cat. No. B1290247
CAS RN: 72351-37-2
M. Wt: 251.32 g/mol
InChI Key: HMXVLPIZABNUPW-UHFFFAOYSA-N
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Patent
US04200628

Procedure details

To a solution of 2.27 g (8.96 mmoles) of 1-diphenylmethyl-3-hydroxymethylazetidine in 30 ml of dimethylsulfoxide are added 586 mg (0.67 equivalent) of phosphoric acid and 4.25 g (2.3 equivalents) of dicyclohexylcarbodiimide, and the mixture is stirred at room temperature overnight. The insoluble materials are filtered off, and the filtrate is alkalified with an aqueous sodium carbonate solution and extracted with ethyl acetate. The extract is reextracted three times with 14.9% aqueous sodium hydrogensulfite solution. The extract is alkalified with 10% aqueous sodium hydroxide solution and extracted with methylene chloride. The extract is dried and evaporated to yield 1.281 g of crude light yellow syrupy 1-diphenylmethyl-3-formylazetidine in 56.9% yield.
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
586 mg
Type
reactant
Reaction Step One
Quantity
4.25 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[N:8]2[CH2:11][CH:10]([CH2:12][OH:13])[CH2:9]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.P(=O)(O)(O)O.C1(N=C=NC2CCCCC2)CCCCC1>CS(C)=O>[C:1]1([CH:7]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[N:8]2[CH2:11][CH:10]([CH:12]=[O:13])[CH2:9]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
Quantity
2.27 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(N1CC(C1)CO)C1=CC=CC=C1
Name
Quantity
586 mg
Type
reactant
Smiles
P(O)(O)(O)=O
Name
Quantity
4.25 g
Type
reactant
Smiles
C1(CCCCC1)N=C=NC1CCCCC1
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The insoluble materials are filtered off
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The extract is dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(N1CC(C1)C=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.281 g
YIELD: PERCENTYIELD 56.9%
YIELD: CALCULATEDPERCENTYIELD 56.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.